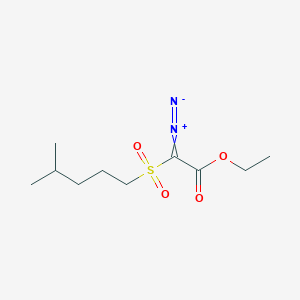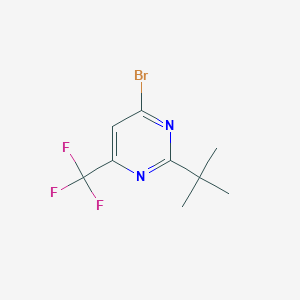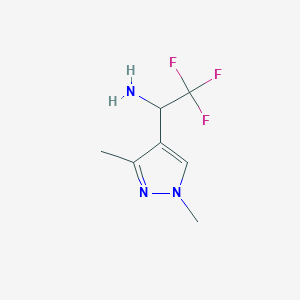
1-(1,3-Dimethylpyrazol-4-yl)-2,2,2-trifluoroethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Dimethylpyrazol-4-yl)-2,2,2-trifluoroethanamine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a trifluoromethyl group and an ethanamine moiety attached to the pyrazole ring. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
The synthesis of 1-(1,3-Dimethylpyrazol-4-yl)-2,2,2-trifluoroethanamine can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dimethylpyrazole with trifluoroacetic anhydride, followed by the introduction of an ethanamine group. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
1-(1,3-Dimethylpyrazol-4-yl)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from oxidation include pyrazole derivatives with hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield amine derivatives of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-(1,3-Dimethylpyrazol-4-yl)-2,2,2-trifluoroethanamine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems.
Biology: In biological research, the compound is investigated for its potential antimicrobial and antifungal properties.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.
Industry: In the industrial sector, the compound is used in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(1,3-Dimethylpyrazol-4-yl)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-(1,3-Dimethylpyrazol-4-yl)-2,2,2-trifluoroethanamine can be compared with other similar compounds, such as:
1,3-Dimethylpyrazole: This compound lacks the trifluoromethyl and ethanamine groups, resulting in different chemical and biological properties.
2,2,2-Trifluoroethylamine: This compound contains the trifluoromethyl and ethanamine groups but lacks the pyrazole ring, leading to distinct reactivity and applications.
1-(1,3-Dimethylpyrazol-4-yl)ethanamine: This compound is similar but does not contain the trifluoromethyl group, affecting its stability and reactivity.
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C7H10F3N3 |
|---|---|
Molekulargewicht |
193.17 g/mol |
IUPAC-Name |
1-(1,3-dimethylpyrazol-4-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H10F3N3/c1-4-5(3-13(2)12-4)6(11)7(8,9)10/h3,6H,11H2,1-2H3 |
InChI-Schlüssel |
MCJRVWQOCUCZBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1C(C(F)(F)F)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



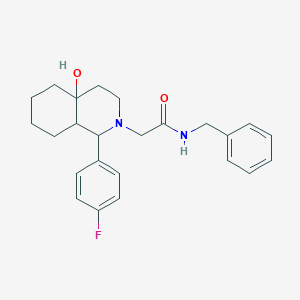
![3,3'-[Oxybis(methylene)]bis(4,6-dimethyl-7-oxabicyclo[4.1.0]heptane)](/img/structure/B12630825.png)
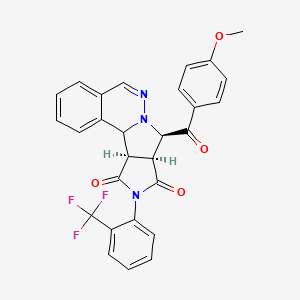
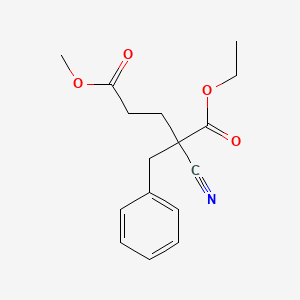

![1-[([1,1'-Biphenyl]-2-yl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12630856.png)
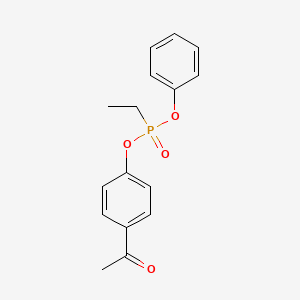
![1-[(4-methylphenyl)sulfonyl]-N-[(2S)-4-(methylsulfanyl)-1-oxo-1-(prop-2-en-1-ylamino)butan-2-yl]piperidine-4-carboxamide](/img/structure/B12630868.png)

![1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12630888.png)
![(2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine](/img/structure/B12630890.png)
